(5-Bromopyridin-2-yl)(phenyl)methanol

描述

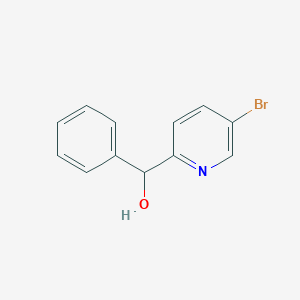

(5-Bromopyridin-2-yl)(phenyl)methanol is an organic compound with the molecular formula C12H10BrNO It is a derivative of pyridine and phenylmethanol, characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a phenyl group attached to the methanol moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-2-yl)(phenyl)methanol typically involves the reaction of 5-bromopyridine-2-carbaldehyde with phenylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions generally include:

Solvent: Anhydrous ether or tetrahydrofuran (THF)

Temperature: Room temperature to reflux

Reagents: 5-bromopyridine-2-carbaldehyde, phenylmagnesium bromide, water for hydrolysis

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to handle large volumes of reagents and products.

化学反应分析

Types of Reactions

(5-Bromopyridin-2-yl)(phenyl)methanol can undergo various chemical reactions, including:

Oxidation: Conversion to the corresponding ketone or aldehyde

Reduction: Reduction of the bromine atom to a hydrogen atom

Substitution: Nucleophilic substitution reactions at the bromine atom

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) under basic conditions

Major Products Formed

Oxidation: Formation of 5-bromopyridine-2-carboxaldehyde or 5-bromopyridine-2-carboxylic acid

Reduction: Formation of (5-Hydroxypyridin-2-yl)(phenyl)methanol

Substitution: Formation of 5-substituted pyridine derivatives

科学研究应用

Chemical Properties and Structure

The molecular formula of (5-Bromopyridin-2-yl)(phenyl)methanol is CHBrNO. It features:

- A bromine atom at the 5-position of the pyridine ring.

- A hydroxymethyl group (-CHOH) attached to the pyridine.

- A phenyl group linked to the hydroxymethyl unit.

This combination of features suggests potential interactions with various biological targets, making it a candidate for further exploration in medicinal chemistry.

Chemistry

In synthetic organic chemistry, this compound serves as a building block for more complex molecules. Its bromine substituent allows for various nucleophilic substitution reactions, enabling the synthesis of derivatives with diverse functionalities.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts alcohols to aldehydes or ketones | KMnO, CrO |

| Reduction | Reduces carbonyls to alcohols | NaBH, LiAlH |

| Substitution | Nucleophilic substitution on the bromine atom | NaOMe, KOtBu |

Biology

Research indicates that this compound may exhibit significant biological activity , particularly in antimicrobial and anticancer studies. Its structure allows for interaction with various biological targets, including enzymes and receptors.

Case Study: Antimicrobial Activity

A study demonstrated that compounds similar to this compound showed significant antibacterial effects against pathogens like Mycobacterium tuberculosis. The presence of halogen substituents was correlated with enhanced bioactivity, suggesting that this compound might exhibit similar properties.

Medicine

The compound is being investigated for its potential as a therapeutic agent. Initial findings suggest its ability to modulate enzyme activity could lead to applications in treating diseases such as tuberculosis.

Industrial Applications

In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it valuable for creating advanced polymers and specialty chemicals.

作用机制

The mechanism of action of (5-Bromopyridin-2-yl)(phenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and phenyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

相似化合物的比较

Similar Compounds

(5-Bromopyridin-2-yl)methanol: Lacks the phenyl group, making it less hydrophobic and potentially less active in certain biological assays

(5-Chloropyridin-2-yl)(phenyl)methanol: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and biological properties

(5-Bromopyridin-2-yl)(4-methylphenyl)methanol: Contains a methyl group on the phenyl ring, potentially affecting its steric and electronic properties

Uniqueness

(5-Bromopyridin-2-yl)(phenyl)methanol is unique due to the presence of both a bromine atom and a phenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields of research and industry.

生物活性

(5-Bromopyridin-2-yl)(phenyl)methanol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Formula : C12H10BrNO

- Molecular Weight : Approximately 264.12 g/mol

- Structure : The compound features a bromine atom at the 5-position of the pyridine ring, linked to a phenyl group through a methanol moiety. This configuration allows for diverse chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances its reactivity, while the phenyl group may influence its binding affinity and specificity.

Potential Targets

- Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptors : It has been investigated for its potential as a ligand for G protein-coupled receptors (GPCRs), particularly GPR55, which is implicated in pain modulation and inflammation .

Biological Activity

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory Activity : Preliminary studies suggest that it may reduce inflammation by modulating signaling pathways associated with inflammatory responses.

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro, indicating potential as an anticancer agent.

- Neurological Effects : Given its interaction with GPCRs, it may have implications in treating neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: GPR55 Agonist Evaluation

A study evaluated the agonist activity of various derivatives, including this compound, on GPR55. Results indicated that the compound exhibited significant binding affinity, with an EC50 value comparable to known agonists .

Study 2: Anticancer Activity

In vitro assays demonstrated that this compound inhibited the growth of several cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

The unique structure of this compound sets it apart from similar compounds. Below is a comparison table illustrating key differences:

| Compound Name | Key Features | Similarity Index |

|---|---|---|

| (5-Bromopyridin-2-yl)methanol | Lacks phenyl group | 0.84 |

| (5-Chloropyridin-2-yl)(phenyl)methanol | Chlorine substitution at 5-position | 0.83 |

| (5-Bromopyridin-2-yl)(4-methylphenyl)methanol | Methyl group on phenyl ring | 0.83 |

The presence of both bromine and phenyl groups in this compound enhances its hydrophobicity and potential for diverse biological interactions compared to these similar compounds.

属性

IUPAC Name |

(5-bromopyridin-2-yl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-10-6-7-11(14-8-10)12(15)9-4-2-1-3-5-9/h1-8,12,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSXJOWWDMIIAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442189 | |

| Record name | (5-bromopyridin-2-yl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181647-50-7 | |

| Record name | (5-bromopyridin-2-yl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。